molecular formula C12H17NO B1266013 N-(4-Butylphenyl)acetamide CAS No. 3663-20-5

N-(4-Butylphenyl)acetamide

Cat. No. B1266013
CAS RN: 3663-20-5
M. Wt: 191.27 g/mol
InChI Key: GDQKURDANTWHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05707747

Procedure details

95.0 g (0.64 mol) of p-normalbutylaniline was dissolved in 170 ml of glacial acetic acid. 81.3 g (0.80 mol) of acetic anhydride was then added dropwise to the solution at a temperature of 30° C. After the completion of dropwise addition, the reaction mixture was then allowed to undergo reaction at a temperature of 40° C. for 1 hour. The reaction solution was then poured into 600 ml of water. The resulting crystal was filtered off, washed with water, and then dried. The crystal thus obtained was then recrystallized from a mixture of 120 ml of toluene and 1,000 ml of n-hexane to obtain 117.5 g (yield: 96.4%) of p-normalbutylacetanilide. The melting point of the crystal was from 105.5° C. to 106.0° C.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
81.3 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4].[C:12](OC(=O)C)(=[O:14])[CH3:13].O>C(O)(=O)C>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([NH:9][C:12](=[O:14])[CH3:13])=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
C(CCC)C1=CC=C(N)C=C1
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
81.3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of dropwise addition
CUSTOM
Type
CUSTOM
Details
reaction at a temperature of 40° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting crystal was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crystal thus obtained
CUSTOM
Type
CUSTOM
Details
was then recrystallized from a mixture of 120 ml of toluene and 1,000 ml of n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CC=C(NC(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 117.5 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.